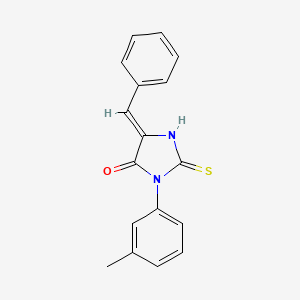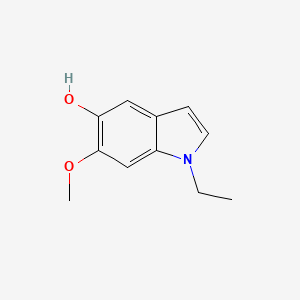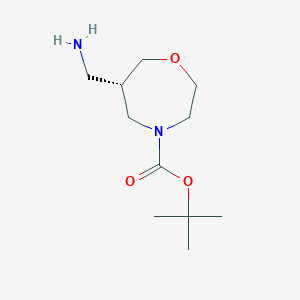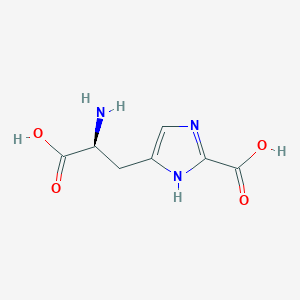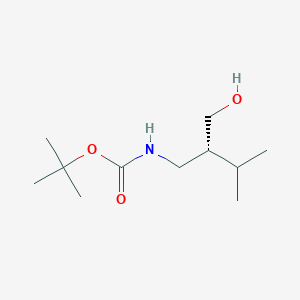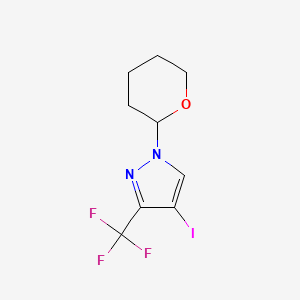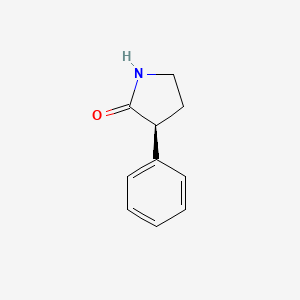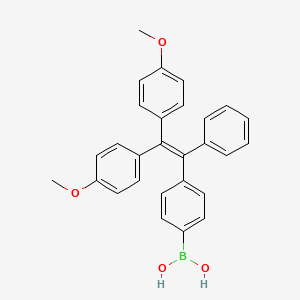
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid is an organic compound with the molecular formula C28H25BO4 and a molecular weight of 436.31 g/mol . This compound is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of (4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid typically involves the reaction of boronic acid with the corresponding aryl halide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid has several applications in scientific research:
Biology: This compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic molecules.
Comparison with Similar Compounds
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. While these compounds share similar reactivity in Suzuki-Miyaura coupling reactions, this compound is unique due to its bulky and electron-rich substituents, which can enhance its reactivity and selectivity in certain reactions .
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chlorophenylboronic acid
Properties
Molecular Formula |
C28H25BO4 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C28H25BO4/c1-32-25-16-10-22(11-17-25)28(23-12-18-26(33-2)19-13-23)27(20-6-4-3-5-7-20)21-8-14-24(15-9-21)29(30)31/h3-19,30-31H,1-2H3 |
InChI Key |
IVXUUBQYMVJPFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
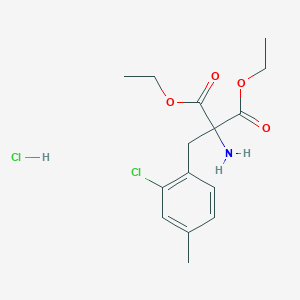
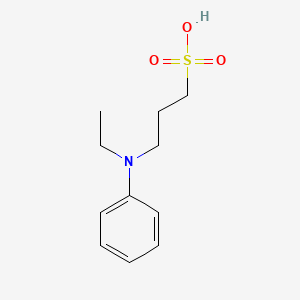
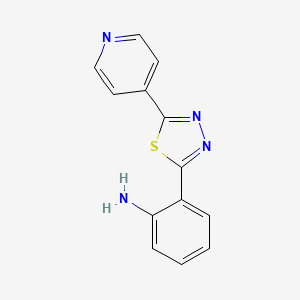
![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)
